

Validation of Spectroscopic Data for Bromotrichloromethane Adducts: A Comparative Guide

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Compound of Interest

Compound Name: **Bromotrichloromethane**

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This guide provides a comparative analysis of spectroscopic data for **bromotrichloromethane** adducts, with a focus on adducts formed with biological nucleophiles. Due to the limited availability of comprehensive public data on specific bromotrich For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for **bromotrichloromethane** adducts, with a focus on adducts formed with biological nucleophiles. Due to the limited availability of comprehensive public data on specific **bromotrichloromethane** adducts, this document presents a detailed, representative example of the spectroscopic characterization of a CBrCl₃ adduct with N-acetylcysteine, a cysteine surrogate. This is contrasted with available data for adducts of the related compound, carbon tetrachloride. The experimental protocols provided are based on established methodologies for the synthesis and analysis of similar chemical entities.

Introduction

Bromotrichloromethane (CBrCl₃) is a halogenated hydrocarbon known for its potential toxicity, which is believed to be mediated through the formation of reactive intermediates, such as the trichloromethyl radical (•CCl₃). These reactive species can form covalent adducts with biological macromolecules, including proteins and DNA, leading to cellular damage. The

validation of the formation and structure of these adducts is crucial for understanding the mechanisms of toxicity and for the development of potential therapeutic interventions.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal for the unambiguous characterization of these adducts.

Comparative Spectroscopic Data

To facilitate a clear comparison, the following tables summarize key spectroscopic data for a representative **bromotrichloromethane** adduct and an analogous carbon tetrachloride adduct.

Table 1: Comparative ^1H NMR and ^{13}C NMR Data for Halogenated Methane-N-acetylcysteine Adducts

Compound	Spectroscopic Feature	Chemical Shift (δ , ppm)	Multiplicity / Assignment
S-(trichloromethyl)-N-acetylcysteine	^1H NMR (D_2O)	~4.6	dd, α -H
~3.3	dd, β -H		
~3.1	dd, β' -H		
~2.1	s, Acetyl- CH_3		
^{13}C NMR (D_2O)	~175	C=O (Carboxyl)	
~173	C=O (Amide)		
~105	- CCl_3		
~55	α -C		
~40	β -C		
~22	Acetyl- CH_3		
Carbon Tetrachloride-Methyl Oleate Adducts	^1H NMR	4.48	Isomeric products from the addition of chlorine and trichloromethyl across the double bond. [1]

Table 2: Comparative Mass Spectrometry Data for Halogenated Methane Adducts

Compound/Adduct	Ionization Mode	m/z	Fragmentation Pattern
S-(trichloromethyl)-N-acetylcysteine	ESI+	[M+H] ⁺	Neutral loss of H ₂ O, CO, and cleavage of the S-CCl ₃ bond.
Trichloromethyl radical adduct of Thymine	EI	-	Products identified include 5-hydroxymethyl uracil, thymineglycol, and tentatively 5-trichloroethyl uracil and isomeric 5,6-monochloro monohydroxy adducts of thymine. [2]
Carbon Tetrachloride-Methyl Oleate Adducts	Ammonia CI / 20 eV EI	448	Indicated the presence of four chlorine atoms. [1]

Table 3: Comparative FTIR and Raman Spectroscopy Data

Compound/Adduct	Technique	Key Vibrational Bands (cm ⁻¹)	Assignment
S-(trichloromethyl)-N-acetylcysteine	FTIR (KBr)	~3300	N-H stretch
~1720	C=O stretch (Carboxyl)		
~1650	Amide I		
~750	C-Cl stretch		
Carbon Tetrachloride	Raman	459, 314, 218	C-Cl vibrations
L-cysteine	Raman	2580	S-H stretch
685	C-S stretch		

Experimental Protocols

Synthesis and Purification of S-(trichloromethyl)-N-acetylcysteine

This protocol describes a plausible method for the synthesis of a reference standard for spectroscopic analysis.

- Reaction Setup: In a round-bottom flask, dissolve N-acetylcysteine (1 equivalent) in a suitable solvent such as a mixture of isopropanol and water.
- Initiation: Add a radical initiator, for example, azobisisobutyronitrile (AIBN).
- Adduct Formation: Add **bromotrichloromethane** (1.2 equivalents) to the solution. Heat the reaction mixture under reflux for several hours while stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then redissolved in water and washed with a non-polar solvent like hexane to remove unreacted **bromotrichloromethane** and other non-polar byproducts.

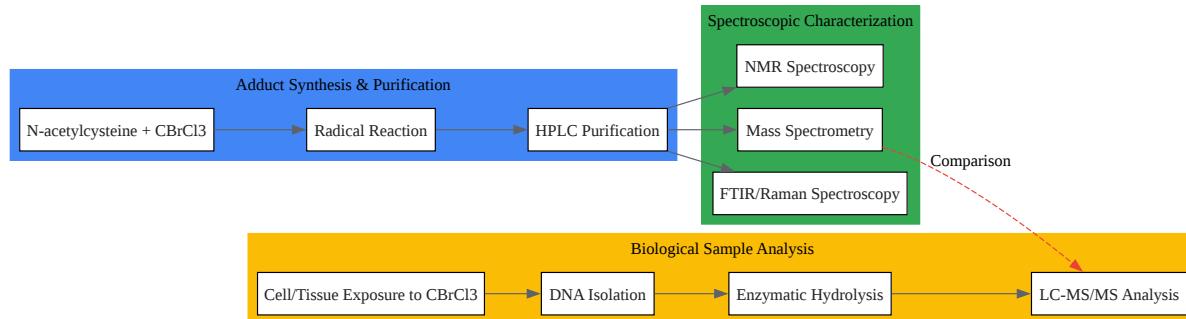
- Purification: The aqueous layer is then subjected to purification by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient to isolate the S-(trichloromethyl)-N-acetylcysteine adduct.
- Characterization: The purified product is characterized by ^1H NMR, ^{13}C NMR, mass spectrometry, and FTIR spectroscopy to confirm its structure and purity.

Mass Spectrometry Protocol for the Identification of Bromotrichloromethane-DNA Adducts

This protocol outlines a general approach for the detection and characterization of DNA adducts formed from **bromotrichloromethane** exposure.

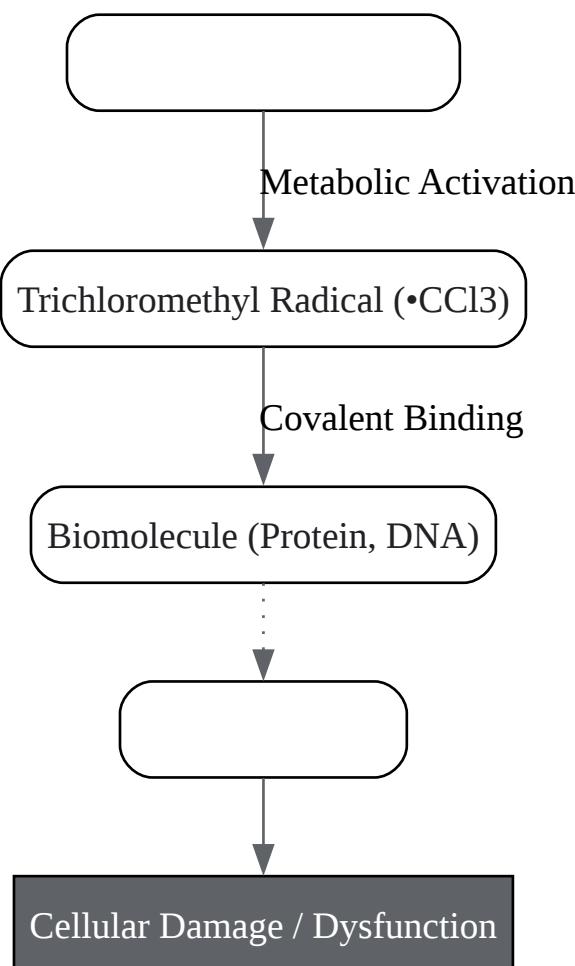
- DNA Isolation: Isolate DNA from cells or tissues exposed to **bromotrichloromethane** using a standard DNA isolation kit, ensuring high purity.[3]
- DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[4]
- LC-MS/MS Analysis:
 - Chromatography: Separate the deoxynucleoside mixture using a reversed-phase HPLC column (e.g., C18) with a gradient elution, typically using a mixture of water and acetonitrile containing a small amount of formic acid to improve ionization.
 - Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source in positive ion mode.
 - Detection: Employ a neutral loss scan to screen for potential adducts. The characteristic neutral loss of the deoxyribose moiety (116.0474 Da) upon collision-induced dissociation (CID) is a strong indicator of a deoxynucleoside adduct.[5]
 - Fragmentation Analysis: For candidate adduct ions, perform product ion scans (MS/MS) to obtain fragmentation patterns. The fragmentation of the adducted base can provide structural information about the modification.

Visualizations



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Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of a **bromotrichloromethane** adduct standard and its use in identifying adducts in biological samples.



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Caption: Simplified signaling pathway illustrating the formation of **bromotrichloromethane** adducts and subsequent cellular damage.

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